1,1-Diphenylsiletane (CAS 3944-09-0) Procurement: Low Dielectric Constant (k) in Cured Copolymers
Copolymers derived from 1,1-diphenylsiletane (DPSCB) and 1,1-dibenzocyclobutene-1-silacyclobutane (DBCBSCB) via Karstedt's catalyst exhibit a significantly reduced dielectric constant as the DPSCB ratio increases. Specifically, the dielectric constant (k) of cured resins decreases from 2.60 to 2.42 at 10 MHz when the copolymerization ratio is adjusted to incorporate more DPSCB [1]. This performance is directly compared to a DBCBSCB-rich baseline within the same study.
| Evidence Dimension | Dielectric constant (k) at 10 MHz |
|---|---|
| Target Compound Data | 2.42 (for DPSCB-rich copolymer) |
| Comparator Or Baseline | 2.60 (for DBCBSCB-rich copolymer baseline) |
| Quantified Difference | Δk = -0.18 (7% reduction) |
| Conditions | Cured polycarbosilane resins, ring-opening polymerization with Karstedt's catalyst, measured at 10 MHz |
Why This Matters
A lower dielectric constant (k) is critical for interlayer dielectrics in microelectronics, as it reduces signal delay (RC delay) and crosstalk. The ability to tune k by adjusting the DPSCB/DBCBSCB ratio offers a valuable lever for materials scientists to optimize chip performance.
- [1] Yang, L., Cao, K., Huang, Y., et al. (2019). All-Benzocyclobutene Functionalized Polycarbosilane and Derived Copolymers with Low Dielectric Constant and High Thermal Stability. Macromolecular Research, 27, 1248-1254. View Source
